molecular formula C6H21Cl3N4 B12963344 N1,N1-Bis(2-aminoethyl)ethane-1,2-diamine trihydrochloride

N1,N1-Bis(2-aminoethyl)ethane-1,2-diamine trihydrochloride

Katalognummer: B12963344
Molekulargewicht: 255.6 g/mol
InChI-Schlüssel: YDJHCWNHOKBMLS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1,N1-Bis(2-aminoethyl)ethane-1,2-diamine trihydrochloride is a chemical compound with the molecular formula C6H18N4·3HCl. It is commonly used in various scientific and industrial applications due to its unique chemical properties. This compound is known for its ability to form stable complexes with metal ions, making it valuable in coordination chemistry and other fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N1,N1-Bis(2-aminoethyl)ethane-1,2-diamine trihydrochloride can be synthesized through the reaction of ethylenediamine with ethylene oxide, followed by the addition of hydrochloric acid to form the trihydrochloride salt. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where ethylenediamine and ethylene oxide are reacted in the presence of a catalyst. The resulting product is then purified and converted into the trihydrochloride form through the addition of hydrochloric acid .

Analyse Chemischer Reaktionen

Types of Reactions

N1,N1-Bis(2-aminoethyl)ethane-1,2-diamine trihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amine oxides, primary amines, and substituted amines, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

N1,N1-Bis(2-aminoethyl)ethane-1,2-diamine trihydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N1,N1-Bis(2-aminoethyl)ethane-1,2-diamine trihydrochloride involves its ability to form stable complexes with metal ions. This property allows it to act as a chelating agent, binding to metal ions and preventing them from participating in unwanted chemical reactions. In biological systems, it can inhibit enzymes by binding to metal cofactors, thereby affecting enzyme activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Diethylenetriamine: Similar in structure but with different coordination properties.

    Triethylenetetramine: Has an additional ethylene group, providing different chelating abilities.

    N,N-Bis(2-aminoethyl)ethylenediamine: Similar structure but with different reactivity and applications[][4].

Uniqueness

N1,N1-Bis(2-aminoethyl)ethane-1,2-diamine trihydrochloride is unique due to its specific structure, which allows it to form highly stable complexes with a wide range of metal ions. This makes it particularly valuable in applications requiring strong and stable metal-ligand interactions[4][4].

Eigenschaften

Molekularformel

C6H21Cl3N4

Molekulargewicht

255.6 g/mol

IUPAC-Name

N',N'-bis(2-aminoethyl)ethane-1,2-diamine;trihydrochloride

InChI

InChI=1S/C6H18N4.3ClH/c7-1-4-10(5-2-8)6-3-9;;;/h1-9H2;3*1H

InChI-Schlüssel

YDJHCWNHOKBMLS-UHFFFAOYSA-N

Kanonische SMILES

C(CN(CCN)CCN)N.Cl.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.